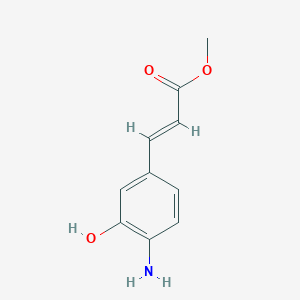
5-Bromo-2-imino-6-methylidenequinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-imino-6-methylidenequinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-imino-6-methylidenequinazolin-4-one typically involves the bromination of anthranilic acid followed by cyclization. One common method involves the reaction of 5-bromoanthranilic acid with isonictinoly chloride in the presence of acetic anhydride . The resulting intermediate undergoes further reactions to form the desired quinazolinone derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, including amines and thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products:
Oxidation: Formation of quinazolinone oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of amino- and thiol-substituted quinazolinones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of 5-Bromo-2-imino-6-methylidenequinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways involved in cell proliferation and inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating kinase activity and inhibiting DNA synthesis .
相似化合物的比较
Quinazolinone Derivatives: Compounds like 6-bromo-2-(4-pyridyl)-quinazolin-4-one share structural similarities and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are often compared with quinazolinones.
Uniqueness: 5-Bromo-2-imino-6-methylidenequinazolin-4-one stands out due to its unique bromine substitution, which enhances its reactivity and potential biological activities.
属性
分子式 |
C9H6BrN3O |
|---|---|
分子量 |
252.07 g/mol |
IUPAC 名称 |
5-bromo-2-imino-6-methylidenequinazolin-4-one |
InChI |
InChI=1S/C9H6BrN3O/c1-4-2-3-5-6(7(4)10)8(14)13-9(11)12-5/h2-3H,1H2,(H2,11,13,14) |
InChI 键 |
GEKAKXWRMZONFR-UHFFFAOYSA-N |
规范 SMILES |
C=C1C=CC2=NC(=N)NC(=O)C2=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12337412.png)


![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)](/img/structure/B12337450.png)


![(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B12337453.png)

![Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester](/img/structure/B12337463.png)
![6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole](/img/structure/B12337464.png)


![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)
